molecular formula C6H4BrF3O2 B6616277 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1314894-52-4

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No. B6616277
CAS RN: 1314894-52-4
M. Wt: 244.99 g/mol
InChI Key: XYIRAILDYOPEIO-UHFFFAOYSA-N
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Description

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, or 4-bromofuran-2-yl trifluoroethanol (BFT), is a synthetic organic compound with a range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BFT has been studied for its ability to act as a catalyst in organic synthesis and as a ligand in medicinal chemistry. BFT is also of interest due to its unique chemical structure, which features a brominated furan ring and a trifluoroethanol moiety. BFT has both a hydrophobic and a hydrophilic character, making it a potentially useful reagent in a variety of chemical reactions.

Scientific Research Applications

Chemical Modeling and Biological Activity

1,2,4-Triazole derivatives, such as those related to 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, have been explored for various applications including the development of new drugs and plant protection products. Chemical modeling of these compounds by introducing different pharmacophores is a popular research area. Some derivatives demonstrate antimicrobial activity and have been predicted to show a range of biological activities, including antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Bigdan, 2021).

Synthetic Applications in Fluorine Chemistry

1-Bromo-1-chloro-2,2,2-trifluoroethane, structurally related to this compound, serves as a building block in fluorine chemistry. It leads to the preparation of various fluorine-containing compounds, particularly those with CF3 groups, through organometallic and free radical reactions (Dmowski, 2011).

Catalytic Synthesis

The compound plays a role in catalytic synthesis processes. For instance, 4-Yn-1-ols undergo oxidative cyclization–alkoxycarbonylation, leading to the production of various organic compounds in this category (Gabriele et al., 2000).

Modification and Synthesis

The modification of related compounds, like 2-(trifluoromethyl)-1H-benzimidazole, through reactions with halogen-containing compounds including bromoacetone and chloroacetamide, demonstrates the versatility of these molecules in chemical synthesis. These processes result in compounds with potential tuberculostatic activity (Shchegol'kov et al., 2013).

properties

IUPAC Name

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIRAILDYOPEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol
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1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 5
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 6
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol

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